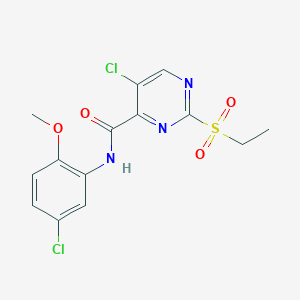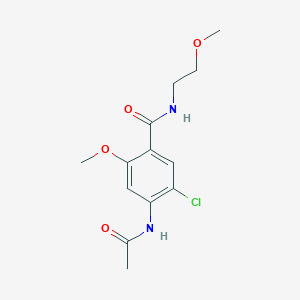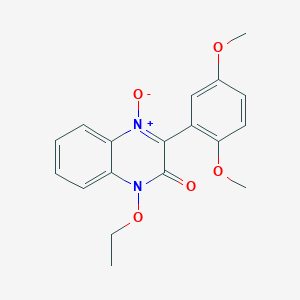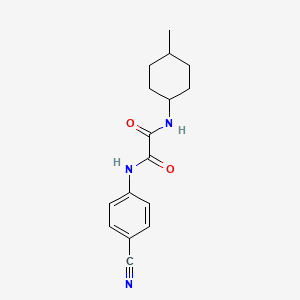![molecular formula C16H22N2O B4397134 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4397134.png)
1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-imidazole
Descripción general
Descripción
1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-imidazole, also known as miconazole, is an antifungal agent that is widely used in scientific research. It was first synthesized in the 1960s and has since been used to treat a variety of fungal infections in humans and animals. In
Mecanismo De Acción
Miconazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death. Miconazole is also believed to have additional mechanisms of action, including the inhibition of fungal enzymes and the modulation of host immune responses.
Biochemical and Physiological Effects:
Miconazole has a variety of biochemical and physiological effects on fungi and host organisms. It inhibits fungal growth and development, leading to decreased virulence and pathogenicity. It also modulates host immune responses, leading to increased resistance to fungal infections. Miconazole has been shown to have low toxicity in animals and humans, making it a safe and effective antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Miconazole has several advantages for lab experiments, including its broad-spectrum antifungal activity and low toxicity. It is also relatively inexpensive and widely available. However, 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-imidazole does have some limitations, including its potential to interfere with other biochemical pathways and its limited efficacy against certain types of fungi. Researchers must carefully consider these limitations when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-imidazole. One area of interest is the development of new antifungal drugs based on the molecular structure of this compound. Another area of interest is the investigation of this compound's effects on host immunity and the development of new strategies for treating fungal infections. Additionally, there is a need for further research on the limitations of this compound and its potential interactions with other biochemical pathways.
Aplicaciones Científicas De Investigación
Miconazole has a wide range of scientific research applications, particularly in the field of microbiology. It is commonly used to study the growth and development of fungi, as well as their interactions with other organisms. Miconazole has been used to investigate the molecular mechanisms of fungal pathogenesis, as well as to develop new antifungal drugs. It has also been used to study the effects of fungal infections on host immunity and to develop new strategies for treating fungal infections.
Propiedades
IUPAC Name |
1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(2)15-6-5-14(3)11-16(15)19-10-4-8-18-9-7-17-12-18/h5-7,9,11-13H,4,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZHSMWUSXJXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide](/img/structure/B4397054.png)


![4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4397070.png)


![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4397087.png)


![1-methoxy-3-[3-(trifluoromethyl)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4397096.png)
![N-(2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4397106.png)
![N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4397137.png)

